molecular formula C12H24N2O B13193037 1,6-Dimethyl-4-(piperidin-4-yl)piperidin-2-ol

1,6-Dimethyl-4-(piperidin-4-yl)piperidin-2-ol

Cat. No.: B13193037
M. Wt: 212.33 g/mol
InChI Key: QNJMGHVWOFZSOG-UHFFFAOYSA-N
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Description

1,6-Dimethyl-4-(piperidin-4-yl)piperidin-2-ol is a bicyclic amine derivative characterized by a piperidine backbone substituted with methyl groups at positions 1 and 6 and a hydroxyl group at position 2. The compound’s structural complexity arises from the fusion of two piperidine rings, with one ring containing a piperidin-4-yl substituent.

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

1,6-dimethyl-4-piperidin-4-ylpiperidin-2-ol

InChI

InChI=1S/C12H24N2O/c1-9-7-11(8-12(15)14(9)2)10-3-5-13-6-4-10/h9-13,15H,3-8H2,1-2H3

InChI Key

QNJMGHVWOFZSOG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(N1C)O)C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-4-(piperidin-4-yl)piperidin-2-ol typically involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process.

Industrial Production Methods

Industrial production methods for piperidine derivatives, including 1,6-Dimethyl-4-(piperidin-4-yl)piperidin-2-ol, involve large-scale hydrogenation processes. These methods are designed to be cost-effective and efficient, ensuring high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-4-(piperidin-4-yl)piperidin-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

1,6-Dimethyl-4-(piperidin-4-yl)piperidin-2-ol has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases like HIV and cancer.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-4-(piperidin-4-yl)piperidin-2-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other nitrogen-containing heterocycles allow for meaningful comparisons. Below is an analysis of key analogs and their properties:

2,6-Dimethyl-4-(3-nitrophenyl)pyridine

  • Structure : Pyridine core with 2,6-dimethyl and 4-(3-nitrophenyl) substituents.
  • Key Differences :
    • Lacks the hydroxyl group and fused piperidine ring present in 1,6-Dimethyl-4-(piperidin-4-yl)piperidin-2-ol.
    • Contains a nitro group, which enhances electron-withdrawing effects and reduces basicity compared to the hydroxyl-substituted piperidine derivative.
  • Relevance: This compound is a known impurity in barnidipine hydrochloride synthesis and has been detected in pharmaceutical bulk substances. Its nitro group may contribute to oxidative instability, unlike the hydroxyl group in the target compound, which could enhance hydrogen-bonding interactions .

1-Benzyl-3-pyrrolidinyl Methyl 1,4-Dihydro-2,6-dimethylpyridine Derivatives

  • Structure : Substituted dihydropyridines with benzyl-pyrrolidine and ester functionalities.
  • Key Differences :
    • Dihydropyridine core (partially saturated) vs. fully saturated piperidine rings in the target compound.
    • Ester groups in these analogs confer higher lipophilicity, whereas the hydroxyl group in 1,6-Dimethyl-4-(piperidin-4-yl)piperidin-2-ol increases hydrophilicity.
  • Relevance : Such derivatives are intermediates or impurities in calcium channel blocker syntheses (e.g., barnidipine). Their metabolic pathways and toxicity profiles differ due to ester hydrolysis susceptibility, a feature absent in the hydroxylated target compound .

Phenolic and Piperidine-Based Antioxidants

  • Example: Phenol-3-methoxy-2,5,6-trimethyl and related compounds.
  • Key Differences: Phenolic antioxidants rely on radical scavenging via hydroxyl groups, while the target compound’s hydroxyl group may serve a dual role in solubility and weak antioxidant activity. Piperidine derivatives (e.g., 2,6-dimethylpyridines) in plant extracts exhibit moderate antioxidant capacity but lack the fused bicyclic structure of 1,6-Dimethyl-4-(piperidin-4-yl)piperidin-2-ol .

Comparative Data Table

Compound Name Core Structure Key Substituents Functional Groups Notable Properties/Applications Reference
1,6-Dimethyl-4-(piperidin-4-yl)piperidin-2-ol Bicyclic piperidine 1,6-dimethyl; 4-piperidinyl; 2-hydroxyl Hydroxyl, amine Potential CNS modulation, solubility enhancer N/A
2,6-Dimethyl-4-(3-nitrophenyl)pyridine Pyridine 2,6-dimethyl; 4-(3-nitrophenyl) Nitro Pharmaceutical impurity, oxidative
1-Benzyl-3-pyrrolidinyl dihydropyridine Dihydropyridine Benzyl-pyrrolidine; ester Ester, amine Calcium channel blocker intermediate
Phenol-3-methoxy-2,5,6-trimethyl Phenol Methoxy, methyl groups Phenolic hydroxyl Antioxidant (DPPH scavenging)

Research Findings and Implications

  • Synthetic Challenges : Unlike simpler pyridine derivatives (e.g., 2,6-Dimethyl-4-(3-nitrophenyl)pyridine), the fused piperidine structure of the target compound may complicate synthesis due to stereochemical control and purification requirements .
  • Stability : The hydroxyl group in 1,6-Dimethyl-4-(piperidin-4-yl)piperidin-2-ol may reduce oxidative degradation compared to nitro-containing analogs, which are prone to nitro-reduction pathways in vivo .

Biological Activity

1,6-Dimethyl-4-(piperidin-4-yl)piperidin-2-ol is a piperidine derivative with potential applications in various biological fields, including medicinal chemistry and pharmacology. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C12H24N2O
  • Molecular Weight: 212.33 g/mol
  • IUPAC Name: 1,6-dimethyl-4-(piperidin-4-yl)piperidin-2-ol
  • Canonical SMILES: CC1CC(CC(N1C)O)C2CCNCC2

The compound features a dual piperidine structure that enhances its interaction with various biological targets, making it a candidate for drug development.

1,6-Dimethyl-4-(piperidin-4-yl)piperidin-2-ol exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in disease pathways, potentially modulating processes such as cell proliferation and apoptosis.
  • Receptor Interaction: It has been studied for its ability to bind to various receptors, which can influence signaling pathways critical in cancer and other diseases .

Antimicrobial and Antiviral Properties

Research indicates that 1,6-Dimethyl-4-(piperidin-4-yl)piperidin-2-ol possesses antimicrobial and antiviral properties. These activities have been explored in the context of developing treatments for infections caused by resistant pathogens.

Anticancer Activity

Several studies have investigated the compound's efficacy against cancer cell lines:

  • Cell Proliferation Inhibition: In vitro assays demonstrated that the compound could inhibit the proliferation of breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1) cell lines. The IC50 values for these effects were reported to be in the low micromolar range .
Cell LineIC50 (µM)Effect on Migration
MDA-MB-231~10Significant inhibition
PANC-1~15Moderate inhibition

Mechanistic Insights

The mechanism behind the anticancer activity includes:

  • Inhibition of MMP Activity: The compound has shown to inhibit matrix metalloproteinase (MMP) activity, which is crucial for cancer cell invasion and metastasis .

Study 1: Anticancer Efficacy

A study published in PMC evaluated the binding and biological activity of piperidine derivatives, including 1,6-Dimethyl-4-(piperidin-4-yl)piperidin-2-ol. The results indicated that this compound significantly impaired cell adhesion and migration in MDA-MB-231 cells, suggesting a potential role in preventing metastasis .

Study 2: Antiviral Potential

Another investigation focused on the antiviral properties of piperidine derivatives. The study highlighted that compounds similar to 1,6-Dimethyl-4-(piperidin-4-yl)piperidin-2-ol exhibited activity against viral strains associated with respiratory diseases. The exact mechanisms were not fully elucidated but suggested interference with viral replication processes.

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